N'-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]-3-(phenylsulfanyl)propanehydrazide
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Overview
Description
N’-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]-3-(phenylsulfanyl)propanehydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a bromine atom, a dimethylamino group, and a phenylsulfanyl group, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]-3-(phenylsulfanyl)propanehydrazide typically involves the condensation of 3-bromo-4-(dimethylamino)benzaldehyde with 3-(phenylsulfanyl)propanehydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]-3-(phenylsulfanyl)propanehydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Hydroxyl or amino derivatives.
Scientific Research Applications
N’-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]-3-(phenylsulfanyl)propanehydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]-3-(phenylsulfanyl)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and dimethylamino group can influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-methoxyaniline
- N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide
- N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]-3-(phenylsulfanyl)propanehydrazide is unique due to the presence of the bromine atom and the phenylsulfanyl group, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C18H20BrN3OS |
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Molecular Weight |
406.3 g/mol |
IUPAC Name |
N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]-3-phenylsulfanylpropanamide |
InChI |
InChI=1S/C18H20BrN3OS/c1-22(2)17-9-8-14(12-16(17)19)13-20-21-18(23)10-11-24-15-6-4-3-5-7-15/h3-9,12-13H,10-11H2,1-2H3,(H,21,23)/b20-13+ |
InChI Key |
DWDRSXSQDWWARI-DEDYPNTBSA-N |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)/C=N/NC(=O)CCSC2=CC=CC=C2)Br |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=NNC(=O)CCSC2=CC=CC=C2)Br |
Origin of Product |
United States |
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